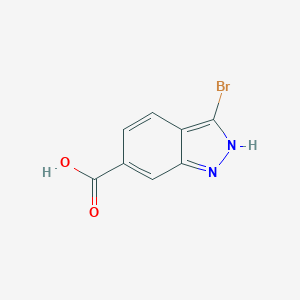

Ácido 3-bromo-1H-indazol-6-carboxílico

Descripción general

Descripción

3-Bromo-1H-indazole-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of a bromine atom at the 3-position and a carboxylic acid group at the 6-position makes this compound particularly interesting for various chemical reactions and applications.

Aplicaciones Científicas De Investigación

3-Bromo-1H-indazole-6-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Medicine: It serves as a precursor for the development of new drugs targeting various diseases.

Industry: The compound is used in the production of specialty chemicals and materials

Mecanismo De Acción

Target of Action

Indazole derivatives have been known to exhibit a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

It’s worth noting that indazole derivatives have been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities .

Biochemical Pathways

Indazole derivatives have shown potential to inhibit the proangiogenic cytokines associated with tumor development .

Pharmacokinetics

The compound is a solid at ambient temperature , which could influence its bioavailability.

Result of Action

Indazole derivatives have been found to hinder the viability of human cancer cell lines .

Action Environment

The compound is a solid at ambient temperature , which could influence its stability and efficacy.

Análisis Bioquímico

Biochemical Properties

Indazole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Cellular Effects

Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM .

Molecular Mechanism

Indazole derivatives have been found to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1H-indazole-6-carboxylic acid typically involves the bromination of indazole derivatives followed by carboxylation. One common method includes the use of 3-bromoindazole as a starting material, which is then subjected to carboxylation reactions under specific conditions to introduce the carboxylic acid group at the 6-position .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and carboxylation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistency and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-1H-indazole-6-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form different oxidized derivatives or reduction to remove the bromine atom.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while coupling reactions can produce biaryl compounds .

Comparación Con Compuestos Similares

Similar Compounds

- 6-Bromo-1H-indazole-3-carboxylic acid

- 6-Bromo-1H-indazole-4-carboxaldehyde

- 6-Bromoindazole-3-carboxylic acid

Uniqueness

3-Bromo-1H-indazole-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 3-position and the carboxylic acid group at the 6-position differentiates it from other similar compounds, making it a valuable compound for various applications .

Actividad Biológica

3-Bromo-1H-indazole-6-carboxylic acid (CAS No: 114086-30-5) is a heterocyclic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

3-Bromo-1H-indazole-6-carboxylic acid has the molecular formula and a molecular weight of approximately 241.04 g/mol. The compound features a bromine atom at the 3-position of the indazole ring and a carboxylic acid group at the 6-position, which enhances its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 241.04 g/mol |

| Boiling Point | Not available |

| Solubility | 0.19 mg/ml |

| Log P (Octanol/Water) | 1.71 |

Inhibition of Enzymes

Research indicates that 3-Bromo-1H-indazole-6-carboxylic acid exhibits inhibitory effects on specific enzymes involved in inflammatory pathways. It has been identified as a potential inhibitor of fibroblast growth factor receptors (FGFR), which play critical roles in cancer progression and inflammation.

- IC50 Values : Preliminary studies suggest that related indazole derivatives exhibit IC50 values ranging from nanomolar to micromolar concentrations against various targets, indicating significant potency.

Anticancer Properties

The compound has shown promise in preclinical studies for its anticancer activity against several cancer cell lines. For instance, it was evaluated for its effects on cell signaling pathways associated with tumor growth.

- Case Study : In vitro assays demonstrated that derivatives of indazole, including 3-Bromo-1H-indazole-6-carboxylic acid, can inhibit tumor cell proliferation with IC50 values often below 100 nM against various cancer types, including breast and lung cancers .

Anti-inflammatory Effects

The structure of 3-Bromo-1H-indazole-6-carboxylic acid facilitates its interaction with proteins involved in inflammatory responses. This suggests its potential utility in treating diseases characterized by chronic inflammation.

The mechanism by which 3-Bromo-1H-indazole-6-carboxylic acid exerts its biological effects is primarily through enzyme inhibition and modulation of signaling pathways:

- Enzyme Binding : The compound's ability to bind to specific enzymes alters their activity, affecting downstream signaling pathways.

- Cell Signaling Modulation : By influencing pathways such as ERK1/2, the compound can impact cell proliferation and survival mechanisms.

Comparative Analysis with Related Compounds

To understand the unique properties of 3-Bromo-1H-indazole-6-carboxylic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1H-Indazole-6-carboxylic acid | Lacks bromine; simpler structure | Potentially less reactive |

| 3-Iodo-1H-indazole-6-carboxylic acid | Iodine instead of bromine | Different reactivity profile |

| 5-Bromo-1H-indazole-6-carboxylic acid | Bromine at position 5 | Different binding affinities |

Future Directions for Research

Further studies are warranted to fully elucidate the biological interactions and therapeutic potential of 3-Bromo-1H-indazole-6-carboxylic acid. Specific areas for future research include:

- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models to assess potential clinical applications.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the indazole structure affect biological activity.

- Mechanistic Studies : Detailed exploration of the molecular mechanisms underlying its enzyme inhibition and anti-inflammatory effects.

Propiedades

IUPAC Name |

3-bromo-2H-indazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-7-5-2-1-4(8(12)13)3-6(5)10-11-7/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOJMSAMIIFLSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00600807 | |

| Record name | 3-Bromo-2H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114086-30-5 | |

| Record name | 3-Bromo-2H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.